molecular formula C21H17F3N4O2 B6545981 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 946231-66-9

2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B6545981
CAS No.: 946231-66-9
M. Wt: 414.4 g/mol
InChI Key: AIORRHKBCPLANC-UHFFFAOYSA-N
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Description

Molecular Formula: C₂₃H₂₁F₃N₄O₂
Average Mass: 442.441 g/mol
Key Structural Features:

  • Indole core: A 1H-indole scaffold linked to a 1,3,4-oxadiazole ring at position 2.
  • Oxadiazole substitution: A 5-ethyl group on the 1,3,4-oxadiazole ring.
  • Acetamide side chain: The acetamide is N-substituted with a 4-(trifluoromethyl)phenyl group.
    Synthesis: Synthesized via cyclization and coupling reactions, as inferred from analogous methods in (NaH/DMF-mediated coupling of oxadiazole-thiol intermediates with bromoacetamides).

Properties

IUPAC Name

2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N4O2/c1-2-19-26-27-20(30-19)17-11-13-5-3-4-6-16(13)28(17)12-18(29)25-15-9-7-14(8-10-15)21(22,23)24/h3-11H,2,12H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIORRHKBCPLANC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, in vitro studies, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of the compound is C20H18N4O2C_{20}H_{18}N_{4}O_{2} with a molecular weight of 346.4 g/mol. The compound features an indole moiety linked to a 1,3,4-oxadiazole ring and a trifluoromethyl phenyl group, which are known to enhance biological activity.

PropertyValue
Molecular FormulaC20H18N4O2
Molecular Weight346.4 g/mol
Purity≥95%

The compound's mechanism of action is primarily associated with its ability to inhibit specific enzyme targets involved in cancer progression. Notably, it has shown potential as an inhibitor of the epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), both of which are implicated in tumor growth and inflammation.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, in vitro evaluations have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines.

Case Study: In Vitro Evaluation
A study evaluated the cytotoxic effects of indole-based oxadiazoles on human colorectal carcinoma (HCT116), lung adenocarcinoma (A549), and melanoma (A375) cell lines using the MTT assay. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like erlotinib:

Cell LineCompound IC50 (µM)Erlotinib IC50 (µM)
HCT1166.43 ± 0.7217.86 ± 3.22
A5499.62 ± 1.1419.41 ± 2.38
A3758.07 ± 1.3623.81 ± 4.17

The study further revealed that the compound enhanced apoptosis rates significantly compared to erlotinib, highlighting its potential as a more effective treatment option .

Mechanistic Insights

Molecular docking studies have suggested that the compound interacts with the active site of EGFR, leading to inhibition of its kinase activity. This interaction is facilitated by hydrophobic interactions between the aromatic rings of the compound and key amino acid residues within the receptor .

Structure-Activity Relationship (SAR)

The incorporation of different substituents on the indole and oxadiazole rings has been shown to influence the biological activity significantly. For example, modifications that enhance lipophilicity or introduce electron-withdrawing groups have been correlated with increased potency against cancer cell lines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

Compound A : 2-[2-(5-Isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
  • Molecular Formula : C₂₃H₂₁F₃N₄O₂ (identical to target compound) .
  • Key Difference : The 5-ethyl group is replaced with a bulkier 5-isobutyl group.
  • Impact : Increased steric hindrance may reduce binding affinity to enzymes or receptors but enhance lipophilicity (logP).
Compound B : 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(thiazol-2-yl)acetamide
  • Molecular Formula : C₁₆H₁₂N₆O₂S₂ ().
  • Key Differences :
    • Sulfur bridge (sulfanyl group) instead of direct indole-oxadiazole linkage.
    • Thiazole substituent on the acetamide.
  • Impact : Enhanced enzyme inhibition due to sulfur’s nucleophilicity (e.g., for targeting cysteine proteases) .

Variations in the Acetamide Substituent

Compound C : 2-[2-(5-Ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[(4-methylphenyl)methyl]acetamide
  • Molecular Formula : C₂₂H₂₂N₄O₂ ().
  • Key Difference : The 4-(trifluoromethyl)phenyl group is replaced with a 4-methylbenzyl group.
Compound D : N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide
  • Molecular Formula : C₁₀H₇F₃N₄OS₂ ().
  • Key Differences :
    • Thiadiazole ring replaces oxadiazole.
    • Free thiol (-SH) group on the thiadiazole.
  • Impact : Improved metal-chelating properties and antioxidant activity but lower stability due to thiol oxidation .

Heterocycle Replacement

Compound E : N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
  • Molecular Formula : C₂₄H₂₁N₇O₃S₂ ().
  • Key Differences :
    • Thiadiazole replaces oxadiazole.
    • Additional pyrimidoindole scaffold.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A Compound B
logP (Predicted) ~3.8 (highly lipophilic) ~4.2 (higher lipophilicity) ~2.5 (polar sulfanyl group)
Solubility (aq.) Low (trifluoromethyl group) Very low (isobutyl group) Moderate (thiazole substituent)
Metabolic Stability High (C-F bonds resist oxidation) Moderate (bulky isobutyl slows metabolism) Low (thiol oxidation risk)

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